molecular formula C23H29NO5 B612841 Z-TYR-OHEX CAS No. 122280-11-9

Z-TYR-OHEX

Cat. No.: B612841
CAS No.: 122280-11-9
M. Wt: 399.49
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a hexyl ester group, a hydroxyphenyl group, and a phenylmethoxycarbonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-TYR-OHEX typically involves multiple steps. One common route includes the esterification of (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid with hexanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and yield. The use of flow microreactors has been shown to be more efficient and sustainable compared to traditional batch processes . This method allows for better control over reaction conditions and can lead to higher purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Hexyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The phenylmethoxycarbonylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Z-TYR-OHEX involves its interaction with specific molecular targets. The hydroxyphenyl group can interact with enzymes and receptors, modulating their activity. The phenylmethoxycarbonylamino group can enhance the compound’s binding affinity to its targets, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Hexyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate can be compared with other similar compounds, such as:

    Hexyl (2S)-3-(4-hydroxyphenyl)-2-(methoxycarbonylamino)propanoate: Lacks the phenyl group, which may result in different biological activities.

    Hexyl (2S)-3-(4-hydroxyphenyl)-2-(phenylamino)propanoate: Lacks the methoxycarbonyl group, which may affect its binding affinity and stability.

The uniqueness of Z-TYR-OHEX lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

hexyl (2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5/c1-2-3-4-8-15-28-22(26)21(16-18-11-13-20(25)14-12-18)24-23(27)29-17-19-9-6-5-7-10-19/h5-7,9-14,21,25H,2-4,8,15-17H2,1H3,(H,24,27)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCOWLSVYNCFHMS-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601230137
Record name N-[(Phenylmethoxy)carbonyl]-L-tyrosine hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122280-11-9
Record name N-[(Phenylmethoxy)carbonyl]-L-tyrosine hexyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122280-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(Phenylmethoxy)carbonyl]-L-tyrosine hexyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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